

# biocompatibility of tin-zinc alloys for medical implants

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Biocompatibility of **Tin-Zinc** Alloys for Medical Implants

### **Abstract**

Biodegradable metals are revolutionizing the field of medical implants by providing temporary support to healing tissues before degrading and being absorbed by the body, thus eliminating the need for secondary removal surgeries. Among the primary candidates—magnesium, iron, and zinc-based alloys—zinc (Zn) alloys have garnered significant attention due to their moderate degradation rate, which is more aligned with the healing times of many tissues compared to the rapid corrosion of magnesium and the slow degradation of iron.[1] However, pure zinc possesses inadequate mechanical properties for many clinical applications.[1][2] Alloying zinc with other elements is a critical strategy to enhance its mechanical strength and tailor its degradation behavior. Tin (Sn) has emerged as a promising alloying element. This technical guide provides a comprehensive overview of the biocompatibility of tin-zinc alloys for medical implants, summarizing key data on their mechanical properties, corrosion behavior, and in vitro and in vivo biological responses. It includes detailed experimental protocols and visual workflows to support researchers, scientists, and drug development professionals in this burgeoning field.

## Introduction to Biodegradable Zinc-Based Alloys

The primary advantage of biodegradable metals is their ability to dissolve completely in the body after fulfilling their function, such as providing mechanical support for bone fracture healing or scaffolding for a reopened artery.[1] Zinc and its alloys are considered a new class of



biodegradable materials with a degradation rate that is intermediate between magnesium-based and iron-based alloys.[1] While pure zinc exhibits excellent biocompatibility, its low ultimate tensile strength (20–30 MPa) and elongation (0.25%) make it unsuitable for load-bearing orthopedic devices or cardiovascular stents that require mechanical integrity.[1]

The addition of alloying elements is essential to improve these properties. Tin (Sn) is an effective element for enhancing the mechanical properties and modifying the degradation of zinc alloys.[3] This guide focuses on the biocompatibility profile of Zn-Sn based systems, providing a technical foundation for their continued development as implant materials.

# **Mechanical Properties of Tin-Zinc Alloys**

For an implant to be successful, its mechanical properties must match the requirements of the application. For instance, orthopedic implants require high strength, while cardiovascular stents need adequate ductility and toughness. The addition of tin to zinc alloys has been shown to improve these key characteristics.

Table 1: Mechanical Properties of Selected Zinc-Based Alloys



| Alloy<br>Compositio<br>n (wt.%) | Ultimate<br>Tensile<br>Strength<br>(UTS) (MPa) | Yield<br>Strength<br>(YS) (MPa) | Elongation<br>(%)             | Hardness<br>(HV) | Reference(s |
|---------------------------------|------------------------------------------------|---------------------------------|-------------------------------|------------------|-------------|
| Pure Zn                         | 20 - 30                                        | -                               | 0.25                          | 37               | [1]         |
| Zn-1.0Mg-<br>1.0Sn              | -                                              | -                               | -                             | -                | [3]         |
| Zn-1.0Mg-<br>2.0Sn              | 173.2 ± 3.7                                    | 120.7 ± 2.4                     | 5.64 ± 0.08                   | 76.9 ± 0.8       | [3]         |
| Zn-1.0Mg-<br>5.0Sn              | -                                              | -                               | -                             | -                | [3]         |
| Zn-0.1Ti (hot-<br>extruded)     | 207                                            | -                               | 44                            | -                | [4]         |
| Zn-0.2Ti                        | ~230                                           | -                               | ~55                           | -                | [4]         |
| Zn-3Ag                          | > PLLA, ≈ Mg<br>(WE43)                         | -                               | 18x > PLLA<br>or Mg<br>(WE43) | -                | [5]         |

| Zn-0.8Mg-0.2Sr | - | Improved over Zn-0.8Mg | Slightly decreased | - |[6] |

# **Corrosion and Degradation Behavior**

The degradation rate of an implant must be compatible with the healing rate of the surrounding tissue. The corrosion of **tin-zinc** alloys in physiological environments occurs via a galvanic mechanism, where the more active metal (zinc) preferentially corrodes.[7] The composition and distribution of phases within the alloy significantly influence its corrosion behavior.[7]

Table 2: In Vitro Corrosion/Degradation Rates of Selected Zinc-Based Alloys



| Alloy Composition Test Medium (wt.%) |                          | Corrosion/Deg<br>radation Rate Test Duration<br>(mm/year) |          | Reference(s) |  |
|--------------------------------------|--------------------------|-----------------------------------------------------------|----------|--------------|--|
| Zn-1.0Mg-xSn<br>(x=1,2,5)            | SBF                      | 0.16 ± 0.03                                               | 60 days  | [3]          |  |
| Zn-3Ag                               | HAoSMC culture medium    | 0.16                                                      | 30 days  | [5]          |  |
| Zn-1Mg                               | -                        | 0.12 - 0.28                                               | -        | [5]          |  |
| Pure Zn                              | SBF                      | 0.31                                                      | 7 days   | [8]          |  |
| Zn-5Al-4Mg                           | SBF                      | 0.35                                                      | 7 days   | [8]          |  |
| Zn-based alloy<br>(>95% Zn)          | In vivo (dog<br>jawbone) | 0.095 ± 0.009                                             | 24 weeks | [4]          |  |

| Pure Zn stent | In vivo (rabbit aorta) | ~42% volume loss | 12 months |[4][9] |

The corrosion of Sn-Zn alloys in chloride-containing solutions like Simulated Body Fluid (SBF) can be susceptible to pitting, which increases with higher zinc concentrations.[7] The degradation products typically consist of zinc oxide, zinc hydroxide, and zinc carbonate.[7][10]

## In Vitro Biocompatibility

Biocompatibility assessments are crucial to ensure that an implant material does not cause adverse local or systemic reactions. Key in vitro tests include cytotoxicity, hemocompatibility, and platelet adhesion studies.

## Cytotoxicity

Cytotoxicity tests evaluate whether a material or its degradation products are toxic to cells. These are often performed using either an indirect method (testing a material extract) or a direct contact method.[11][12] A systematic review of 86 studies concluded that the cytotoxicity of zinc-based materials depends on the specific alloy, the cell type being tested, and the experimental setup.[11] In many cases, zinc alloys show no cytotoxic effects, particularly when extracts are diluted.[11]



## Hemocompatibility

For blood-contacting implants like cardiovascular stents, hemocompatibility is critical. The hemolysis rate, which measures the rupturing of red blood cells, must be below a safe threshold (typically 5%).

Table 3: In Vitro Cytotoxicity and Hemocompatibility of Selected Zinc-Based Alloys

| Alloy<br>Composition<br>(wt.%) | Cell Type(s)                  | Key Finding(s)                                                                           | Hemolysis<br>Rate (%) | Reference(s) |
|--------------------------------|-------------------------------|------------------------------------------------------------------------------------------|-----------------------|--------------|
| Zn-1.0Mg-<br>1.0Sn             | Red Blood<br>Cells            | Significantly reduced vs. pure Zn                                                        | < 5%                  | [3]          |
| Zn-1.0Mg-2.0Sn                 | Red Blood Cells               | Hemolysis rate of 0.81 ± 0.02%                                                           | 0.81 ± 0.02           | [3]          |
| Zn-1.0Mg-5.0Sn                 | Red Blood Cells               | Higher than other<br>Sn alloys but<br>better than pure<br>Zn                             | < 5%                  | [3]          |
| ZnAg3                          | Human<br>Osteoblasts<br>(hOb) | Promising biocompatibility, no cytotoxicity observed in eluent trials.                   | -                     | [13]         |
| Zn-Mg-Mn                       | C3H10, RMSC                   | >80% cell activity in 50% extract concentration, indicating excellent cytocompatibility. | -                     | [14]         |

| ZnCuFe (0.2%) | L929, Saos-2, TAg | Cell metabolic activities above 70% of control, indicating no cytotoxic impact. | - |[15]|



## In Vivo Biocompatibility

Animal studies provide crucial information on the tissue response to an implant in a complex biological system. Studies on zinc-based alloys have been conducted in various animal models, including rats, rabbits, and pigs.

Histological examinations of pure zinc wires implanted in rat aortas showed excellent biocompatibility, with no significant inflammatory response, localized necrosis, or progressive intimal hyperplasia.[10] In fact, zinc may have an antiproliferative effect that could help prevent restenosis.[10] Similarly, Zn-3Ag alloy stents implanted in pig arteries were found to be patent and fully covered with neointima after 6 months, with no signs of thrombosis.[5] In orthopedic applications, porous Zn-Mn alloy scaffolds have been shown to promote significant bone regeneration and ingrowth in rat models.[16]

Table 4: Summary of In Vivo Studies on Zinc-Based Alloy Implants



| Implant<br>Material  | Animal<br>Model | Implantatio<br>n Site   | Duration            | Key<br>Findings                                                                  | Reference(s |
|----------------------|-----------------|-------------------------|---------------------|----------------------------------------------------------------------------------|-------------|
| Pure Zn<br>wires     | Rat             | Abdominal<br>Aorta      | Up to 6.5<br>months | Excellent biocompati bility, no major inflammatio n or restenosis contributor s. | [10]        |
| Zn-3Ag BVS           | Pig             | Iliofemoral<br>Arteries | Up to 6<br>months   | Stents were patent, completely endothelialize d; no stent thrombosis.            | [5]         |
| Zn-0.8Mn<br>scaffold | Rat             | Femoral<br>Condyle      | -                   | Enhanced osteogenic activities compared to pure Ti; favorable biosafety.         | [16]        |
| Pure Zn, Zn-<br>2%Fe | Rat             | Subcutaneou<br>s        | Up to 24<br>weeks   | Adequate in vivo behavior, in line with Ti-6Al-4V control group.                 | [17]        |

 $|\ Zn\text{-}0.5V,\ Zn\text{-}0.5Zr\ |\ Rat\ |\ Aorta\ |\ -\ |\ Induced\ pro\text{-}regenerative\ inflammation\ responses.\ |[2]\ |\ Aorta\ |\ -\ |\ Induced\ pro\text{-}regenerative\ inflammation\ responses.$ 

# Detailed Experimental Protocols Protocol: In Vitro Corrosion Test (Immersion Method)



This protocol describes a standard weight loss immersion test to determine the corrosion rate.

#### Sample Preparation:

- Fabricate alloy samples into standardized dimensions (e.g., discs of 10mm diameter x 2mm height).
- Grind the sample surfaces sequentially with silicon carbide (SiC) paper of increasing grit size (e.g., up to 2000 grit).
- Clean the samples ultrasonically in acetone and then ethanol for 15 minutes each.
- Dry the samples in a stream of warm air and measure their initial weight (W₀) and surface area (A).

#### Immersion:

- Prepare Simulated Body Fluid (SBF) according to established protocols (e.g., Kokubo's recipe).
- o Pre-warm the SBF to 37°C in a sterile container.
- Immerse each sample in SBF. The ratio of surface area to solution volume should be standardized (e.g., 1 cm<sup>2</sup>: 30 mL).
- Place the containers in an incubator at 37°C for predetermined time points (e.g., 7, 15, 30, 60 days).[3]

#### Post-Immersion Analysis:

- At each time point, remove the samples from the SBF.
- Remove corrosion products by immersing the samples in a cleaning solution (e.g., 200 g/L CrO₃) for a short duration, followed by ultrasonic cleaning in distilled water.
- Dry the samples and measure their final weight (Wt).
- Corrosion Rate Calculation:



- Calculate the weight loss ( $\Delta W = W_0 W_t$ ).
- Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K ×  $\Delta$ W) / (A × T × D), where K is a constant (8.76 × 10<sup>4</sup>), T is the immersion time in hours, and D is the density of the alloy in g/cm<sup>3</sup>.

## **Protocol: Cytotoxicity Assay (Indirect Extract Method)**

This protocol follows the ISO 10993-5 standard for testing with material extracts.

- Extract Preparation:
  - Sterilize the alloy samples (e.g., via ethanol immersion and UV irradiation).
  - Place the sterile samples in a serum-free cell culture medium (e.g., DMEM) at a standardized ratio (e.g., 1.25 cm²/mL).
  - Incubate at 37°C for 72 hours to create the 100% extract.
  - Prepare serial dilutions of the extract (e.g., 50%, 25%, 12.5%) using fresh culture medium.
- Cell Culture and Exposure:
  - Seed a relevant cell line (e.g., L929 fibroblasts, Saos-2 osteoblasts) into a 96-well plate at a specific density (e.g., 1 × 10<sup>4</sup> cells/well).
  - Incubate for 24 hours to allow for cell attachment.
  - Remove the old medium and replace it with the prepared extract dilutions. Include a
    negative control (fresh medium) and a positive control (e.g., dilute copper solution).
- Viability Assessment (CCK-8/MTS Assay):
  - After 24 hours of exposure, add a viability reagent (e.g., CCK-8) to each well.
  - Incubate for 1-4 hours according to the manufacturer's instructions.
  - Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.



- Data Analysis:
  - Calculate the relative cell viability (%) as (Abs\_sample / Abs\_negative\_control) × 100.
  - According to ISO 10993-5, a cell viability of less than 70% is considered a cytotoxic effect.
     [15]

**Visualizations: Workflows and Pathways** 





Click to download full resolution via product page

Caption: Experimental workflow for the assessment of tin-zinc alloy biocompatibility.





Click to download full resolution via product page

Caption: Potential cellular responses to metallic ion release from Zn-Sn implants.

## **Conclusion and Future Directions**

**Tin-zinc** alloys represent a promising class of biodegradable materials for medical implants. The addition of tin effectively enhances the mechanical properties of pure zinc, bringing them closer to the requirements for clinical applications.[3] In vitro and in vivo studies have demonstrated that these alloys generally exhibit good biocompatibility, with low cytotoxicity and



favorable tissue responses.[3][13] The degradation rate appears to be in a suitable range for many orthopedic and cardiovascular applications.[3][5]

However, further research is required for clinical translation. Future work should focus on:

- Long-term in vivo studies: To fully understand the degradation profile and tissue response over the entire healing period.
- Optimization of Alloy Composition: Fine-tuning the tin content and exploring quaternary alloys to further optimize the balance between mechanical integrity, degradation rate, and biological response.
- Mechanism of Action: Investigating the specific cellular signaling pathways affected by the release of zinc and tin ions to better understand their impact on processes like osteogenesis and angiogenesis.[18][19]
- Surface Modification: Exploring surface treatments to further control ion release, improve initial cell adhesion, and add functionalities such as antibacterial properties.[4][20][21]

By addressing these areas, the development of **tin-zinc** alloy implants can be advanced, offering safe and effective solutions that eliminate the need for secondary surgeries and improve patient outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Recent research and progress of biodegradable zinc alloys and composites for biomedical applications: Biomechanical and biocorrosion perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blending with transition metals improves bioresorbable zinc as better medical implants PMC [pmc.ncbi.nlm.nih.gov]
- 3. imim.pl [imim.pl]

### Foundational & Exploratory





- 4. pubs.aip.org [pubs.aip.org]
- 5. Zn-alloy provides a novel platform for mechanically stable bioresorbable vascular stents PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manufacturing Technology: Zinc alloys as prospective materials for biodegradable medical devices [journalmt.com]
- 7. Microstructure and Corrosion Behavior of Sn–Zn Alloys PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility and biodegradation studies of a commercial zinc alloy for temporary minimplant applications PMC [pmc.ncbi.nlm.nih.gov]
- 9. imim.pl [imim.pl]
- 10. Metallic Zinc Exhibits Optimal Biocompatibility for Bioabsorbable Endovascular Stents -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of Biodegradable Zinc and Its Alloys: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biocompatibility Assessment of Zinc Alloys as a New Potential Material for Bioabsorbable Implants for Osteosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in vivo studies of Zn-Mn biodegradable metals designed for orthopedic applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo performances of pure Zn and Zn-Fe alloy as biodegradable implants PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Profiling of zinc altered gene expression in human prostate normal versus cancer cells: a time course study PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene expression profile in human cells exposed to zinc PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [biocompatibility of tin-zinc alloys for medical implants].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8454451#biocompatibility-of-tin-zinc-alloys-for-medical-implants]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com